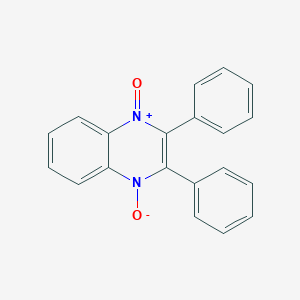![molecular formula C13H13N3O2 B11998660 2,5-dimethyl-N'-[(E)-pyridin-2-ylmethylidene]furan-3-carbohydrazide](/img/structure/B11998660.png)
2,5-dimethyl-N'-[(E)-pyridin-2-ylmethylidene]furan-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.267 g/mol . This compound is known for its unique structure, which combines a furan ring with a pyridine moiety through a hydrazide linkage. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with pyridin-2-ylmethylene hydrazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the hydrazide bond.
Chemical Reactions Analysis
2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the furan and pyridine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Mechanism of Action
The mechanism of action of 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide linkage allows it to form stable complexes with metal ions, which can be crucial in catalytic processes. Additionally, the furan and pyridine rings provide sites for further chemical modifications, enhancing its versatility in various applications .
Comparison with Similar Compounds
Similar compounds to 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE include:
- 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID (3-METHYL-THIOPHEN-2-YLMETHYLENE)-HYDRAZIDE
- 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID (9H-FLUOREN-9-YLMETHYLENE)-HYDRAZIDE
- 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID (4-METHYL-BENZYLIDENE)-HYDRAZIDE
These compounds share similar structural features but differ in the substituents attached to the furan and pyridine rings. The unique combination of the furan and pyridine moieties in 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE sets it apart from these similar compounds, providing distinct chemical and biological properties .
Properties
Molecular Formula |
C13H13N3O2 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2,5-dimethyl-N-[(E)-pyridin-2-ylmethylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C13H13N3O2/c1-9-7-12(10(2)18-9)13(17)16-15-8-11-5-3-4-6-14-11/h3-8H,1-2H3,(H,16,17)/b15-8+ |
InChI Key |
FUEQJMAYCMNEGP-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=CC=N2 |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-6-(prop-2-en-1-yl)phenol](/img/structure/B11998588.png)
![Ethyl 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11998594.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998605.png)

![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998617.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11998618.png)

![3-tert-butyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11998636.png)
![Methyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11998638.png)


![(4-Methoxyphenyl)[2-(1-piperidinyl)phenyl]methanone](/img/structure/B11998652.png)
